molecular formula C24H29N3O3S B2791000 N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946223-66-1

N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No. B2791000
M. Wt: 439.57
InChI Key: NOGVBUBIPGRDCO-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the early 1970s. MT-45 is a highly potent and selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. The compound has been studied extensively for its potential as a pain reliever, but its use has been limited due to its high toxicity and potential for abuse.

Mechanism Of Action

N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide acts as a selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals. N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide also produces a range of other effects, including sedation, respiratory depression, and euphoria.

Biochemical And Physiological Effects

N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide produces a range of biochemical and physiological effects, including the activation of the μ-opioid receptor, inhibition of neurotransmitter release, suppression of pain signals, sedation, respiratory depression, and euphoria. The compound has also been shown to produce a range of adverse effects, including dependence, withdrawal, and overdose.

Advantages And Limitations For Lab Experiments

N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been used extensively in laboratory experiments to study the mechanisms of opioid analgesics and their potential for abuse. However, the compound has a high toxicity and potential for abuse, which limits its usefulness in certain experiments. Additionally, the compound has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide, including the development of safer and more effective opioid analgesics, the study of the mechanisms of opioid dependence and withdrawal, and the development of treatments for opioid addiction. Additionally, further research is needed to understand the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide and its potential for abuse.

Synthesis Methods

N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of N-methylpiperidine with 3-tosyl-1H-indole-1-acetic acid, followed by acylation with acetyl chloride. The resulting product is then treated with methyl iodide to yield the final compound.

Scientific Research Applications

N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been studied extensively for its potential as a pain reliever, but its use has been limited due to its high toxicity and potential for abuse. Research has shown that N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide has a high affinity for the μ-opioid receptor and produces potent analgesic effects in animal models. However, the compound has also been shown to produce a range of adverse effects, including respiratory depression, sedation, and dependence.

properties

IUPAC Name

N-methyl-2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-18-8-10-20(11-9-18)31(29,30)23-16-27(22-7-5-4-6-21(22)23)17-24(28)26(3)19-12-14-25(2)15-13-19/h4-11,16,19H,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGVBUBIPGRDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C)C4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-methylpiperidin-4-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

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